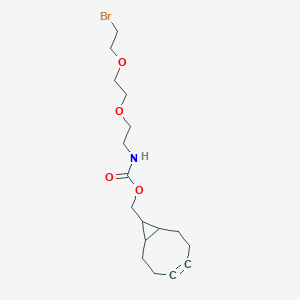
BCN-carbamate-PEG2-Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-carbamate-PEG2-Bromide is a chemical compound that consists of a polyethylene glycol (PEG) chain with a BCN (trans-cyclooctene) functional group, a carbamate linker, and a bromide functional group attached to one end . This compound is used as a linker molecule for the modification of peptides and proteins, facilitating the attachment through nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-carbamate-PEG2-Bromide involves the reaction of a PEG chain with a BCN functional group, a carbamate linker, and a bromide functional group. The preparation typically involves the following steps:
Formation of the Carbamate Linker: This can be achieved by reacting an amine with a chloroformate or an isocyanate under mild conditions.
Attachment of the PEG Chain: The PEG chain is then attached to the carbamate linker through a nucleophilic substitution reaction.
Introduction of the BCN Functional Group: The BCN group is introduced through a reaction with a suitable precursor, such as a BCN-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous synthesis methods, such as those utilizing carbon dioxide and amines, can be employed to improve efficiency and reduce reaction times . These methods often involve the use of flow reactors and precise control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
BCN-carbamate-PEG2-Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide functional group can be replaced by nucleophiles, facilitating the attachment of the compound to target molecules.
Click Chemistry: The BCN functional group can react with azide-tagged molecules through copper-free click chemistry, forming stable covalent bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Click Chemistry: The reaction with azides can be carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules.
Major Products
Scientific Research Applications
BCN-carbamate-PEG2-Bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of BCN-carbamate-PEG2-Bromide involves the following steps:
Nucleophilic Substitution: The bromide functional group facilitates the attachment of the compound to target molecules through nucleophilic substitution reactions.
Click Chemistry: The BCN functional group reacts with azide-tagged molecules to form stable covalent bonds.
Hydrophilicity and Biocompatibility: The PEG chain imparts hydrophilicity and biocompatibility, making the compound suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
BCN-PEG-acid: Contains a PEG chain with a BCN functional group and an acid functional group.
BCN-PEG-NHS ester: Contains a PEG chain with a BCN functional group and an NHS ester functional group.
BCN-PEG-amine: Contains a PEG chain with a BCN functional group and an amine functional group.
Uniqueness
BCN-carbamate-PEG2-Bromide is unique due to its combination of a PEG chain, a BCN functional group, a carbamate linker, and a bromide functional group. This combination allows for versatile applications in modifying peptides and proteins, facilitating bioconjugation, and enhancing hydrophilicity and biocompatibility .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBWPVODYNGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCBr)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














